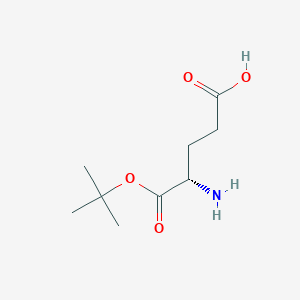
H-Asp-OBzl
描述
H-Asp-OBzl, also known as (S)-3-amino-4-(benzyloxy)-4-oxobutanoic acid, is a derivative of aspartic acid. It is commonly used in peptide synthesis and as a building block in the preparation of various bioactive compounds. The compound is characterized by the presence of a benzyl ester group, which provides stability and facilitates its incorporation into peptides.
科学研究应用
H-Asp-OBzl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of bioactive peptides.
Industry: Utilized in the production of peptide-based materials and as a reagent in chemical synthesis
作用机制
Target of Action
H-Asp-OBzl, also known as (S)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid , is an aspartic acid derivative
Mode of Action
The specific mode of action of this compound is not well-documented. As an aspartic acid derivative, it might interact with its targets in a manner similar to aspartic acid. This could involve binding to active sites or other interaction domains, potentially altering the function or activity of the target molecule .
Biochemical Pathways
Aspartic acid, the parent compound, plays a role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway for cellular energy production . .
Result of Action
As an aspartic acid derivative, it may have roles in protein synthesis or metabolism, but the specific effects would depend on its precise targets and mode of action .
准备方法
Synthetic Routes and Reaction Conditions
H-Asp-OBzl can be synthesized through several methods. One common approach involves the protection of the amino group of aspartic acid followed by esterification of the carboxyl group with benzyl alcohol. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyl ester group is introduced during the synthesis process, ensuring the stability and integrity of the peptide .
化学反应分析
Types of Reactions
H-Asp-OBzl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the benzyl ester group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
相似化合物的比较
H-Asp-OBzl is unique due to its benzyl ester group, which provides stability and facilitates its use in peptide synthesis. Similar compounds include:
L-Aspartic acid 4-benzyl ester: Similar structure but lacks the amino group.
Dibenzyl L-aspartate: Contains two benzyl ester groups.
Boc-Asp(OBzl)-Ser(PO3Ph2): A dipeptide derivative with additional functional groups
These compounds share structural similarities but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound in various research and industrial contexts.
属性
IUPAC Name |
3-amino-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSRYBIBUXBNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7362-93-8 | |
| Record name | NSC186918 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


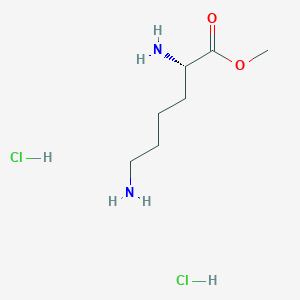
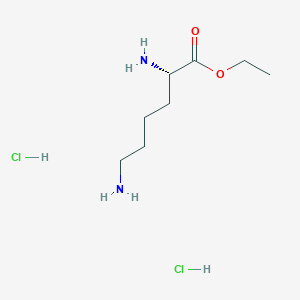
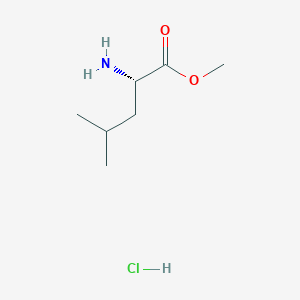

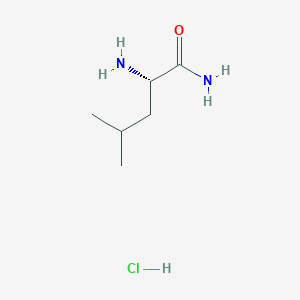
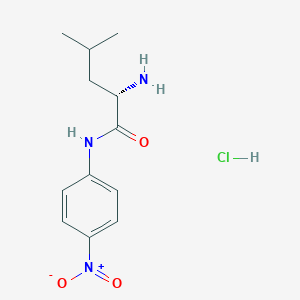

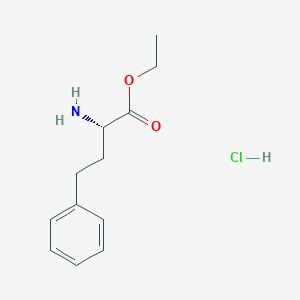
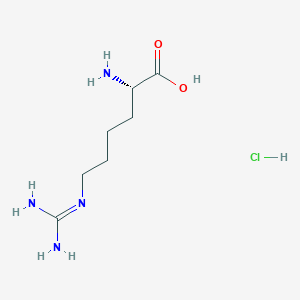
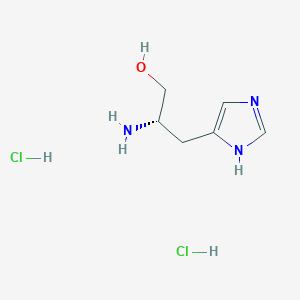
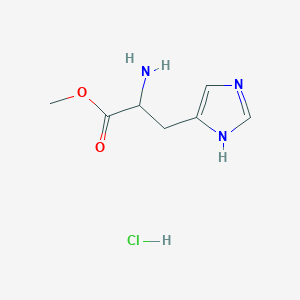
![(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B555033.png)

